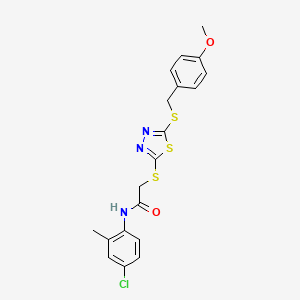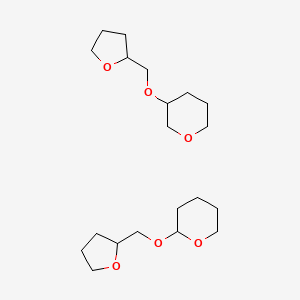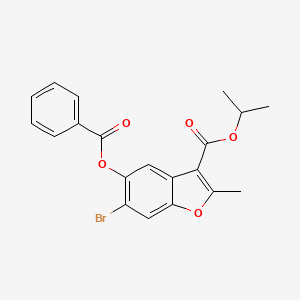
Geodin Hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It has a molecular formula of C17H14Cl2O8 and a molecular weight of 417.19 g/mol . This compound is primarily used in research related to life sciences and has various applications in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Geodin Hydrate can be synthesized through a series of chemical reactions involving chlorination, hydroxylation, and esterification. The synthetic route typically starts with the chlorination of a benzoic acid derivative, followed by hydroxylation to introduce hydroxyl groups at specific positions on the aromatic ring. The final step involves esterification to form the methoxycarbonylphenoxy group .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving the use of advanced catalysts and controlled reaction environments to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
Geodin Hydrate undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert this compound into its dihydro derivatives.
Substitution: Halogen substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation reagents like bromine or iodine can be used under controlled conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydrogeodin and related compounds.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Geodin Hydrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for potential therapeutic applications, such as antidiabetic and anticancer activities.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mécanisme D'action
Geodin Hydrate exerts its effects through various molecular targets and pathways. It has been shown to stimulate glucose uptake in adipocytes, making it a potential candidate for antidiabetic therapies. The compound interacts with specific receptors and enzymes involved in glucose metabolism, leading to increased glucose uptake and utilization . Additionally, this compound exhibits antioxidant activity by scavenging free radicals and inhibiting oxidative stress .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dihydrogeodin: A reduced form of Geodin Hydrate with similar biological activities.
Sulochrin: A precursor in the biosynthesis of this compound with distinct chemical properties.
Neogeodin: Another related compound with similar structural features.
Uniqueness of this compound
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to stimulate glucose uptake and exhibit antioxidant activity sets it apart from other similar compounds .
Propriétés
Formule moléculaire |
C17H14Cl2O8 |
|---|---|
Poids moléculaire |
417.2 g/mol |
Nom IUPAC |
3,5-dichloro-2-hydroxy-6-(4-hydroxy-2-methoxy-6-methoxycarbonylphenoxy)-4-methylbenzoic acid |
InChI |
InChI=1S/C17H14Cl2O8/c1-6-11(18)13(21)10(16(22)23)15(12(6)19)27-14-8(17(24)26-3)4-7(20)5-9(14)25-2/h4-5,20-21H,1-3H3,(H,22,23) |
Clé InChI |
MYFFDMMUGIQJQM-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C(=C1Cl)OC2=C(C=C(C=C2OC)O)C(=O)OC)C(=O)O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4-Bromophenyl)-4-(4-methoxyphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene](/img/structure/B12043853.png)






![1,2-Dihydro-6-hydroxy-4-oxo-N-2-pyrazinyl-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12043888.png)
![8-[benzyl(methyl)amino]-7-[3-(4-ethylphenoxy)-2-hydroxypropyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12043891.png)

![8-chloro-1,3-dimethyl-9-[2-(4-methylphenyl)-2-oxoethyl]-3,9-dihydro-1H-purine-2,6-dione](/img/structure/B12043907.png)


